An In-depth Technical Guide to Dichlorprop-methyl: Chemical Structure, Properties, and Analysis
An In-depth Technical Guide to Dichlorprop-methyl: Chemical Structure, Properties, and Analysis
Abstract
Dichlorprop-methyl (CAS 57153-17-0) is the methyl ester of Dichlorprop, a selective, systemic phenoxypropionic acid herbicide.[1] Like other synthetic auxin herbicides, it is used to control broadleaf weeds in various agricultural and non-crop settings.[2] Its herbicidal activity is primarily attributed to the (R)-enantiomer, which mimics the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth.[1][2] This guide provides a comprehensive technical overview of Dichlorprop-methyl, intended for researchers, chemists, and toxicologists. It details the molecule's chemical structure, physicochemical properties, a representative synthesis pathway, its biochemical mechanism of action, validated analytical methodologies for its detection and chiral separation, and a summary of its toxicological profile.
Chemical Identity and Structure
Dichlorprop-methyl is a chiral molecule, existing as two distinct enantiomers due to the asymmetric carbon atom in the propanoic acid moiety.[1] The technical grade product is typically a racemic mixture of the (R)- and (S)-enantiomers.[1]
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IUPAC Name: methyl 2-(2,4-dichlorophenoxy)propanoate[3]
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CAS Registry Number: 57153-17-0 (for the racemic mixture)[1]
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Molecular Formula: C₁₀H₁₀Cl₂O₃[4]
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Molecular Weight: 249.09 g/mol [4]
The fundamental structure consists of a 2,4-dichlorophenol group linked via an ether bond to the alpha-carbon of a methyl propionate group.
Caption: Chemical structure of Dichlorprop-methyl. C* denotes the chiral center.
Physicochemical Properties
| Property | Dichlorprop-methyl (Ester) | Dichlorprop (Parent Acid) | Source(s) |
| Physical State | Colorless to pale yellow liquid | Colorless to yellowish solid | [2][6] |
| Melting Point | -95 °C (in Hexane solution) | 116 - 120 °C | [2][7] |
| Boiling Point | 68 - 70 °C (in Hexane solution) | 215 °C | [2][7] |
| Water Solubility | Limited / Moderately soluble | 350 mg/L at 20 °C | [2][6] |
| Vapor Pressure | Data not available | 7.5 x 10⁻⁸ mm Hg at 20 °C | [5][6] |
| LogP (Octanol-Water) | 3.3 (XlogP3 - Computed) | 3.4 (Experimental) | [3][6] |
Synthesis and Formulation
The synthesis of Dichlorprop-methyl is a two-stage process. First, the parent acid, Dichlorprop, is synthesized. Second, the carboxylic acid is esterified with methanol to yield the final product.
Stage 1: Synthesis of Dichlorprop Acid
The industrial synthesis involves the reaction of 2,4-dichlorophenol with 2-chloropropanoic acid in the presence of a base, such as sodium hydroxide.[8] This Williamson ether synthesis proceeds via the formation of a sodium 2,4-dichlorophenoxide intermediate, which then acts as a nucleophile, displacing the chloride from 2-chloropropanoic acid.
Stage 2: Esterification to Dichlorprop-methyl
The most common laboratory and industrial method for this conversion is the Fischer-Speier esterification.[9] This involves reacting Dichlorprop with an excess of methanol under acidic catalysis (typically sulfuric acid or p-toluenesulfonic acid) and heat. The reaction is an equilibrium process, and the excess alcohol serves to drive the reaction toward the ester product.
Caption: General workflow for the synthesis of Dichlorprop-methyl.
Representative Laboratory Protocol: Fischer Esterification
This protocol is a representative example based on standard Fischer esterification procedures and should be performed with appropriate safety precautions in a fume hood.[4][9]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Dichlorprop (1.0 eq) in an excess of anhydrous methanol (10-20 eq), which also serves as the solvent.
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Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.
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Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing cold water.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) three times.
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Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine (saturated NaCl solution).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude Dichlorprop-methyl can be further purified by vacuum distillation if necessary.
Mechanism of Herbicidal Action
Dichlorprop-methyl, after being absorbed by the plant and hydrolyzed to its active acid form (Dichlorprop), acts as a synthetic auxin.[1] Natural auxins, like IAA, are critical hormones that regulate gene expression related to cell division, expansion, and differentiation. Synthetic auxins like Dichlorprop overwhelm these natural regulatory systems.
The core mechanism involves the following steps:
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Perception: The (R)-enantiomer of Dichlorprop binds to the TIR1/AFB family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.
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Repressor Degradation: This binding event promotes the interaction between the SCF-TIR1/AFB complex and Aux/IAA transcriptional repressor proteins. This targets the Aux/IAA proteins for polyubiquitination.
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Proteasomal Destruction: The ubiquitinated Aux/IAA repressors are then recognized and degraded by the 26S proteasome.
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Gene Activation: In the absence of Aux/IAA repressors, the Auxin Response Factor (ARF) transcription factors are released from inhibition. The freed ARFs can then bind to auxin-responsive elements in the promoters of target genes, activating their transcription.
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Physiological Effect: The massive, uncontrolled expression of growth-related genes leads to epinasty (stem and leaf twisting), cell elongation, and ultimately, vascular tissue disruption and plant death.[2]
Caption: The molecular mechanism of action for synthetic auxins like Dichlorprop.
Analytical Methodologies
The analysis of Dichlorprop-methyl in environmental or biological matrices requires robust extraction, cleanup, and detection methods. Furthermore, due to the enantiomer-specific activity, chiral separation is often necessary for detailed environmental fate and toxicology studies.
Protocol 1: GC-MS Analysis in Soil
This protocol is adapted from established EPA methodologies for phenoxy acid herbicides and their esters.[1] It involves solvent extraction, solid-phase extraction (SPE) cleanup, derivatization of the parent acid, and GC-MS detection.
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Extraction:
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Weigh 10 g of homogenized soil into a centrifuge tube.
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Add 20 mL of an extraction solvent (e.g., 5% acetic acid in 1:1 methanol:water).
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Sonicate the sample for 20 minutes in an ultrasonic water bath.
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Centrifuge at 2000 rpm for 10 minutes and decant the supernatant. Repeat the extraction twice more, combining the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Dilute the combined extracts with acidified water (pH < 2).
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Condition a C18 SPE cartridge (e.g., 1 g, 6 mL) with methanol followed by acidified water.
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Load the diluted extract onto the SPE cartridge.
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Wash the cartridge with water to remove polar interferences.
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Dry the cartridge thoroughly under vacuum.
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Elute Dichlorprop-methyl with a non-polar solvent mixture (e.g., 2% acetone in hexane). This fraction contains the ester.
-
Elute the more polar parent acid (Dichlorprop), if present, with a more polar mixture (e.g., 50% methanol in acetone). This fraction would require derivatization.
-
-
GC-MS Analysis:
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Concentrate the hexane fraction containing Dichlorprop-methyl to a final volume of 1 mL.
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Inject 1-2 µL into the GC-MS.
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GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
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Oven Program: Start at 70°C, ramp at 25°C/min to 150°C, then 8°C/min to 280°C, hold for 5-10 min.
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MS Detection: Use electron ionization (EI) in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for Dichlorprop-methyl (e.g., m/z 248 [M+], 162, 189).
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Protocol 2: Chiral HPLC Separation
This protocol is representative for the enantioselective separation of Dichlorprop-methyl, based on published methods using polysaccharide-based chiral stationary phases (CSPs).
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Chiral Column: A cellulose-based CSP, such as a Eurocel 01 or Chiralcel OD-H column (250 x 4.6 mm, 5 µm).
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Mobile Phase: A non-polar mobile phase, typically a mixture of n-hexane and 2-propanol (e.g., 80:20 v/v). The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: Isocratic elution at 1.0 mL/min.
-
Column Temperature: 20-25 °C.
-
Detection: UV detection at a wavelength where the analyte absorbs strongly, typically around 230 nm or 280 nm.
-
Analysis: The two enantiomers will elute at different retention times, allowing for their individual quantification. The (R)-enantiomer is typically the second to elute on many common polysaccharide CSPs.
Toxicological Summary
The toxicological profile of Dichlorprop-methyl is primarily derived from GHS classifications submitted to the European Chemicals Agency (ECHA). Specific lethal dose (LD₅₀) studies on the pure methyl ester are not widely published; data often refers to the parent acid or is presented as classifications.
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Acute Oral Toxicity: Classified as GHS Category 4 (Harmful if swallowed) .[3] This corresponds to an LD₅₀ range in rats of 300 - 2000 mg/kg body weight.
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Acute Dermal Toxicity: Classified as GHS Category 4 (Harmful in contact with skin) .[3] This corresponds to an LD₅₀ range in rats or rabbits of 1000 - 2000 mg/kg body weight. A study on the parent acid, Dichlorprop, showed an LD50 of >2000 mg/kg in rabbits.
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Skin Irritation: Classified as GHS Category 2 (Causes skin irritation) .[3]
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Eye Irritation: Likely to be an irritant, though specific data for the ester is limited. The parent acid is a severe eye irritant.[2]
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Enantioselectivity: It is crucial to consider enantioselectivity in toxicological assessments. While the (R)-enantiomer is responsible for the herbicidal (auxin) activity, some studies on algae have shown that the herbicidally inactive (S)-enantiomer can exhibit higher toxicity to certain non-target organisms.[6]
Environmental Fate
Dichlorprop-methyl is of moderate persistence in the environment. Its primary degradation pathway is hydrolysis of the ester bond to form the parent acid, Dichlorprop.[3] This hydrolysis can be both chemical and microbial. The resulting Dichlorprop acid is then subject to microbial degradation in soil, with reported half-lives ranging from a few days to several weeks, depending on soil type and conditions.[6] A key aspect of its environmental fate is the enantioselective degradation by soil microorganisms, which often preferentially degrade the herbicidally active (R)-enantiomer, potentially leading to a temporary enrichment of the (S)-enantiomer in the environment.[8]
Conclusion
Dichlorprop-methyl is a well-established chiral herbicide whose efficacy is derived from its function as a synthetic auxin. This guide has detailed its chemical and physical nature, outlining the critical distinction between the methyl ester and its parent acid. The mechanism of action, centered on the disruption of hormonal growth regulation via the degradation of Aux/IAA repressors, is well-understood. For drug development professionals and researchers, the provided protocols for synthesis and analysis serve as a practical foundation for laboratory work. The toxicological profile, while indicating moderate acute toxicity, highlights the importance of further research into the distinct environmental and toxicological behaviors of its individual enantiomers. A thorough understanding of these technical aspects is essential for the safe handling, effective application, and accurate environmental risk assessment of this compound.
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